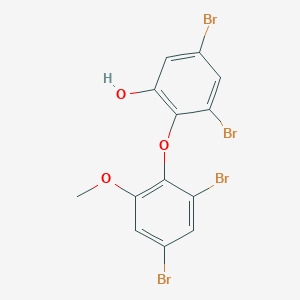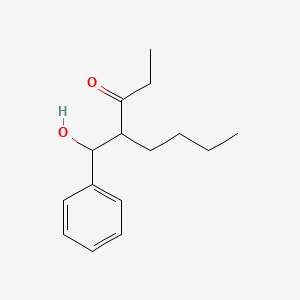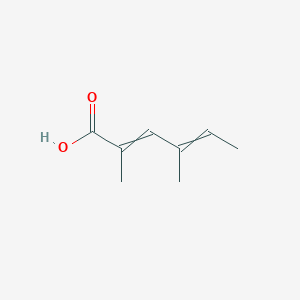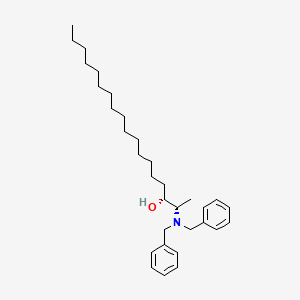![molecular formula C13H8N2O2 B14247446 5-Phenylpyrido[3,2-d]oxazin-8-one CAS No. 211629-98-0](/img/structure/B14247446.png)
5-Phenylpyrido[3,2-d]oxazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpyrido[3,2-d]oxazin-8-one is a heterocyclic compound that belongs to the class of pyridazines and pyridazinones. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a pyridine ring fused with an oxazine ring, with a phenyl group attached at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrido[3,2-d]oxazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazine ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as xylene or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpyrido[3,2-d]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Phenylpyrido[3,2-d]oxazin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Phenylpyrido[3,2-d]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone: Known for its broad spectrum of pharmacological activities, including cardiovascular and anti-inflammatory effects.
Pyrimidinone: Exhibits antiproliferative and antimicrobial activities.
Oxazinone: Used in the synthesis of various biologically active compounds.
Uniqueness
5-Phenylpyrido[3,2-d]oxazin-8-one is unique due to its fused pyridine and oxazine rings, which confer distinct chemical and biological properties. Its phenyl group at the 5-position also contributes to its specific reactivity and pharmacological profile .
Propiedades
Número CAS |
211629-98-0 |
|---|---|
Fórmula molecular |
C13H8N2O2 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
5-phenylpyrido[3,2-d]oxazin-8-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-12-10(7-4-8-14-12)11(15-17-13)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
UGLKPOQCOYDPRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=O)C3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)


![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
